4-methyl-1H-indazol-6-amine chemical properties and structure
4-methyl-1H-indazol-6-amine chemical properties and structure
Technical Profile: 4-Methyl-1H-indazol-6-amine [1][2][3]
Executive Summary
4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the field of kinase inhibitor discovery and neuropharmacology. As a 6-aminoindazole derivative, it serves as a bioisostere for the purine and quinazoline scaffolds commonly found in ATP-competitive inhibitors. The presence of the 4-methyl group provides unique steric bulk that can induce conformational selectivity in target proteins (e.g., EGFR, Syk) or improve metabolic stability by blocking potential oxidation sites. This guide details its chemical properties, validated synthetic pathways, and application in drug design.
Chemical Identity & Physical Properties
| Property | Value |
| IUPAC Name | 4-methyl-1H-indazol-6-amine |
| CAS Number | 885520-74-1 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Exact Mass | 147.0796 Da |
| SMILES | CC1=C2C=NNC2=CC(=C1)N |
| InChI Key | AKINGKUOTZMZTO-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.2 |
| pKa (Predicted) | ~3.5 (indazole N), ~4.5 (aniline N) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Structural Analysis & Tautomerism
Tautomeric Equilibrium
Like all indazoles, 4-methyl-1H-indazol-6-amine exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution and the solid state, the 1H-tautomer is thermodynamically favored due to the preservation of the benzene ring's aromaticity (benzenoid structure), whereas the 2H-tautomer adopts a quinoid-like structure.
-
1H-Form (Dominant): N1 is protonated; C3=N2 double bond.
-
2H-Form (Minor): N2 is protonated; N1=C7a double bond.
The 4-methyl substituent introduces steric pressure near the C3/C3a region but does not significantly disrupt the preference for the 1H-tautomer. However, during alkylation reactions, the nucleophilicity of N1 vs. N2 is heavily influenced by solvent polarity and base strength.
Electronic Properties
-
6-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the indazole ring, particularly at C3 and C7. This makes the ring susceptible to electrophilic aromatic substitution (e.g., halogenation) at C3.
-
4-Methyl Group: Provides weak inductive electron donation and significant steric bulk, which can hinder metabolic attack at the C4 position and restrict rotation of substituents at C3 or C5 in complex ligands.
Synthetic Pathways
The synthesis of 4-methyl-1H-indazol-6-amine typically proceeds via the reduction of its nitro-precursor. The construction of the indazole core is the rate-limiting step.
Synthesis Flowchart
Caption: Primary synthetic route via Jacobson indazole synthesis and nitro reduction.
Detailed Experimental Protocol
Stage 1: Preparation of 4-Methyl-6-nitro-1H-indazole
-
Reagents: 2,4-Dimethyl-5-nitroaniline, Sodium nitrite (NaNO₂), Glacial acetic acid.
-
Method:
-
Dissolve 2,4-dimethyl-5-nitroaniline in glacial acetic acid.
-
Cool to 0–5°C and add aqueous NaNO₂ dropwise.
-
Allow the mixture to warm to room temperature (or heat gently to 60°C depending on kinetics) to facilitate intramolecular cyclization.
-
Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.
-
Yield: Typically 60–80%.
-
Stage 2: Reduction to 4-Methyl-1H-indazol-6-amine
-
Reagents: 4-Methyl-6-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (H₂).[4]
-
Protocol:
-
Suspend 4-methyl-6-nitro-1H-indazole (1.0 eq) in methanol (10 mL/g) in a hydrogenation vessel.
-
Add 10% Pd/C (10 wt% loading).
-
Purge the vessel with nitrogen, then introduce H₂ (balloon pressure or 1–3 atm).
-
Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Disappearance of nitro peak m/z ~178; appearance of amine m/z ~148).
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH) or recrystallization from EtOAc/Hexanes.
-
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The indazole scaffold is a privileged structure for kinase inhibition. The N1-H and N2 atoms often function as a donor-acceptor pair to bind with the kinase hinge region (e.g., Glu/Met residues).
-
4-Methyl Role: The methyl group at C4 projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on binding orientation. It can induce selectivity against kinases with smaller gatekeeper residues.
-
6-Amine Role: Serves as a vector for extending the molecule into the ribose-binding pocket or solvent channel. It is frequently functionalized (e.g., amide coupling, urea formation) to improve potency and solubility.
Pharmacophore Map
Caption: Pharmacophoric features of the 4-methyl-6-aminoindazole scaffold in kinase drug design.
Case Studies
-
Syk Inhibitors: Analogues of 6-aminoindazole have been utilized in Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases. The 6-position is often derivatized with solubilizing groups (e.g., morpholine, piperazine).
-
EGFR Inhibitors: The scaffold acts as a bioisostere for quinazoline in EGFR inhibitors, where the 4-methyl group can help overcome T790M resistance mutations by altering the binding pose.
Chemical Reactivity & Handling
Regioselectivity of Alkylation
Alkylation of 4-methyl-1H-indazol-6-amine (e.g., with methyl iodide) can occur at N1, N2, or the exocyclic amine (N6).
-
Base (NaH/DMF): Favors N1-alkylation (thermodynamic product).
-
Base (K2CO3/Acetone): May yield mixtures of N1 and N2 isomers.
-
Protection: To selectively functionalize the C6-amine, the indazole nitrogen (N1) is typically protected (e.g., with THP or SEM) or the reaction is performed under conditions where the aniline nitrogen is more nucleophilic (e.g., reductive amination).
Safety Data
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5]
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem. 4-methyl-1H-indazol-6-amine (CID 24728761). National Library of Medicine. Link
-
World Intellectual Property Organization. WO2009084695 - Fused Heterocyclic Compound. (Describes synthesis of 4-methyl-6-nitro-1H-indazole precursor). Link
-
BenchChem. Synthesis of 6-Aminoindazoles via Nitro Reduction. (General protocol adaptation). Link
-
Google Patents. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative. (Cites use of 4-methyl-1H-indazol-6-amine as intermediate).[2] Link
-
ChemicalBook. 4-Methyl-1H-indazol-6-amine Product Properties.Link
Sources
- 1. 6967-12-0|1H-Indazol-6-amine|BLD Pharm [bldpharm.com]
- 2. CN113896744B - A selective EGFR inhibitor - Google Patents [patents.google.com]
- 3. 885520-74-1|4-Methyl-1H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
